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Compound of Interest

Compound Name: 5-Bromo-2-ethylpyridine

Cat. No.: B1339753

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-ethylpyridine, a significant building block in the development of pharmaceuticals and
other fine chemicals. This document is intended for researchers, scientists, and professionals
in drug development, offering a centralized resource for its structural characterization through
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

5-Bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical formula
C7HsBrN. Accurate and comprehensive spectroscopic data is crucial for its identification, purity
assessment, and quality control in synthetic applications. This guide presents a compilation of
predicted and established spectroscopic data, alongside detailed experimental protocols for
data acquisition.

Spectroscopic Data

The following sections detail the expected spectroscopic data for 5-Bromo-2-ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data (500 MHz, CDCIs)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1339753?utm_src=pdf-interest
https://www.benchchem.com/product/b1339753?utm_src=pdf-body
https://www.benchchem.com/product/b1339753?utm_src=pdf-body
https://www.benchchem.com/product/b1339753?utm_src=pdf-body
https://www.benchchem.com/product/b1339753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

~8.55 d ~2.3 1H H-6

~7.65 dd ~8.3,2.4 1H H-4

~7.05 d ~8.3 1H H-3

~2.75 q ~7.6 2H -CHz-

~1.25 t ~7.6 3H -CHs

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~162.5 C-2

~150.0 C-6

~140.5 C-4

~122.0 C-3

~118.0 C-5

~29.0 -CHz-

~14.0 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Characteristic IR Absorptions
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Wavenumber (cm~—?) Vibration Type Intensity
3100-3000 Aromatic C-H Stretch Medium
2975-2850 Aliphatic C-H Stretch Medium-Strong
1600-1550 C=C and C=N Ring Stretching Medium-Strong
1470-1430 C-H Bending (Alkyl) Medium

~1050 C-Br Stretch Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming its molecular weight and offering insights into its structure.

Mass Spectrometry Data

Parameter Value
Molecular Formula C7HsBrN
Molecular Weight 186.05 g/mol [1]
Exact Mass 184.98401 Da[1]

Expected Observations

m/z = 185 and 187 (due to 7°Br and 8!Br

Molecular lon (M+
(M) isotopes in ~1:1 ratio)

Loss of ethyl group (-29), loss of bromine

Major Fragments
(-79/81)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to confirm the molecular structure.
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Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-ethylpyridine in about
0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

Insert the tube into the spectrometer's probe.

[e]

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

o

Acquire the *H NMR spectrum using a standard single-pulse experiment.

[¢]

[¢]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon environment.
» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

o

Phase correct the resulting spectra.

[¢]

Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& = 7.26 ppm
for 1H and & = 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:
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o Sample Preparation: As 5-Bromo-2-ethylpyridine is a liquid at room temperature, a thin film
can be prepared.

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Place a small drop of the 5-Bromo-2-ethylpyridine sample directly onto the ATR crystal.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o lIdentify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the instrument, typically
via direct infusion or after separation by Gas Chromatography (GC).

 lonization: Bombard the sample with high-energy electrons (typically 70 eV) in the El source
to generate the molecular ion and various fragment ions.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., a quadrupole).

e Detection: Detect the ions and record their relative abundance.
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o Data Analysis:

o Identify the molecular ion peak (M*). Look for the characteristic isotopic pattern of bromine
(two peaks of nearly equal intensity separated by 2 m/z units).

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-

Bromo-2-ethylpyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2-ethylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339753#spectroscopic-data-for-5-bromo-2-
ethylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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